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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound [4-(Morpholinomethyl)phenyl]methanol. Due to the limited availability of

experimentally derived spectra for this specific molecule in public databases, this document

presents a predicted spectroscopic profile based on the analysis of its constituent chemical

moieties: a para-substituted benzyl alcohol and a morpholine ring. This guide is intended to

assist researchers in the identification and characterization of this compound and its

derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for [4-(Morpholinomethyl)phenyl]methanol. These

predictions are derived from established chemical shift ranges, characteristic infrared

absorption frequencies, and known fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for [4-(Morpholinomethyl)phenyl]methanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3 d 2H Ar-H (ortho to CH₂OH)

~ 7.2 d 2H Ar-H (ortho to CH₂N)

~ 4.6 s 2H -CH₂OH

~ 3.7 t 4H O(CH₂)₂

~ 3.5 s 2H Ar-CH₂-N

~ 2.5 t 4H N(CH₂)₂

Variable br s 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data for [4-(Morpholinomethyl)phenyl]methanol

Chemical Shift (δ, ppm) Assignment

~ 140 Ar-C (quaternary, attached to CH₂OH)

~ 135 Ar-C (quaternary, attached to CH₂N)

~ 129 Ar-CH (ortho to CH₂OH)

~ 128 Ar-CH (ortho to CH₂N)

~ 67 O(CH₂)₂

~ 65 -CH₂OH

~ 63 Ar-CH₂-N

~ 54 N(CH₂)₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for [4-(Morpholinomethyl)phenyl]methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Strong O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2800 Medium to Strong
Aliphatic C-H stretch (CH₂

groups)

1610, 1500 Medium to Weak Aromatic C=C stretch

1450 Medium CH₂ bend

1120 - 1085 Strong
C-O stretch (ether in

morpholine ring)

1050 - 1000 Strong C-O stretch (primary alcohol)

850 - 800 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

Mass Spectrometry (MS)
The predicted monoisotopic mass of [4-(Morpholinomethyl)phenyl]methanol (C₁₂H₁₇NO₂) is

207.1259 g/mol . The mass spectrum is expected to show a prominent molecular ion peak

([M]⁺) under appropriate ionization conditions.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry for [4-
(Morpholinomethyl)phenyl]methanol

m/z Proposed Fragment Ion

207 [M]⁺ (Molecular Ion)

190 [M - OH]⁺

178 [M - CH₂OH]⁺

100 [C₅H₁₀NO]⁺ (Morpholinomethyl cation)

86 [C₄H₈N]⁺ (Fragment from morpholine ring)

77 [C₆H₅]⁺ (Phenyl cation)
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Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data discussed above.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard if the solvent does not contain it.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR

spectrum to determine the relative number of protons.

IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample

with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the

solid sample directly on the ATR crystal. If the sample is a liquid or can be dissolved in a

volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr for the pellet method) should

be recorded and subtracted from the sample spectrum.[1][2][3]
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Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables to assign them to specific functional groups.[1]

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI)

or other soft ionization techniques.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common "hard"

ionization technique that leads to extensive fragmentation, which can be useful for structural

elucidation. "Soft" ionization techniques like ESI or Chemical Ionization (CI) are more likely to

yield a prominent molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that

plots the relative abundance of ions as a function of their m/z ratio.[4]

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical

pathway for structure elucidation.
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Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: General workflow for the spectroscopic analysis and structural confirmation of [4-
(Morpholinomethyl)phenyl]methanol.
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Logical Relationship in Structure Elucidation

Structural Fragments

Spectroscopic Data Contribution
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Caption: Logical relationship between the structural components of the molecule and their

expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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